4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene
Overview
Description
Mechanism of Action
Mode of Action
Based on the structure of the compound, it can be inferred that it might undergo nucleophilic aromatic substitution reactions . The nitro group is a meta director, meaning that it directs incoming electrophiles to the positions meta to itself . This could potentially influence its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with 4-nitrochlorobenzene in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The phenoxy group can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Nucleophilic substitution: Substituted nitrobenzenes.
Reduction: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline.
Oxidation: Oxidized phenoxy derivatives.
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)nitrobenzene: Similar in structure but lacks the phenoxy group.
4-Nitrophenoxybenzene: Similar but lacks the trifluoromethyl groups.
Uniqueness
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene is unique due to the combination of trifluoromethyl groups and a nitrobenzene moiety, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of materials and pharmaceuticals with enhanced stability and activity.
Properties
IUPAC Name |
1-(4-nitrophenoxy)-3,5-bis(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO3/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)24-11-3-1-10(2-4-11)21(22)23/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMONHDKBMOQVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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